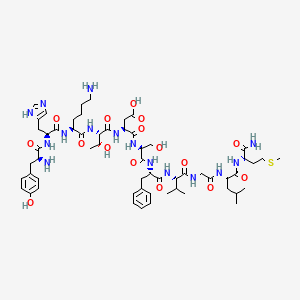![molecular formula C9H7ClN2O2 B3026942 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190321-49-3](/img/structure/B3026942.png)
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 . It is a solid substance . The compound is part of a class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is 210.62 . The SMILES string representation of the molecule is COC(=O)c1nc2[nH]ccc2cc1Cl .Physical And Chemical Properties Analysis
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a solid substance . Its empirical formula is C9H7ClN2O2, and its molecular weight is 210.62 .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a key component in the synthesis of pexidartinib , a kinase inhibitor drug . Pexidartinib is used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
Diabetes Treatment
Compounds similar to “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Treatment
In cancer research, compounds similar to “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” have been found to significantly reduce the migration and invasion abilities of certain cancer cells . This suggests potential applications in the development of new cancer treatments.
Synthesis of Pyrazolo[3,4-b]pyridines
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” can be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been described in more than 5500 references (including 2400 patents) to date .
Agricultural Applications
Pyrrolopyrazine derivatives, which “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” could potentially be used to synthesize, are known as key N-heterocycles with potential use in agriculture . This suggests that “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” could have applications in the development of new agricultural products .
Pharmaceutical Research
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives can be used in pharmaceutical research for the development of new drugs . The knowledge of the structure of these compounds and the analysis of their intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .
Wirkmechanismus
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy, as abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Eigenschaften
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXCXNGYUXAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696642 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
CAS RN |
1190321-49-3 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)
![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)
![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)










